RubiadinOphiopogonanone F
Overview
Description
RubiadinOphiopogonanone F is a natural organic compound extracted from the plant Ophiopogon japonicusThe compound has a molecular formula of C20H22O7 and a molecular weight of 374.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of RubiadinOphiopogonanone F is limited due to its natural origin. The primary method involves the extraction and purification from Ophiopogon japonicus, followed by quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
RubiadinOphiopogonanone F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
RubiadinOphiopogonanone F has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound’s unique chemical properties make it a valuable component in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of RubiadinOphiopogonanone F involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of oxidative stress pathways, leading to its antioxidant and anti-inflammatory properties. Detailed molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
RubiadinOphiopogonanone F can be compared with other similar compounds, such as RubiadinOphiopogonanone C and RubiadinOphiopogonanone D. These compounds share similar chemical structures but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular configuration and the resulting properties.
List of Similar Compounds
- RubiadinOphiopogonanone C
- RubiadinOphiopogonanone D
Properties
IUPAC Name |
7-hydroxy-3-[(2-hydroxy-3-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-10-15(21)20(26-4)19-14(18(10)25-3)17(23)12(9-27-19)8-11-6-5-7-13(24-2)16(11)22/h5-7,12,21-22H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQRDDWHTRSYGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C(=CC=C3)OC)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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